

Genotoxicity Assessment of Hydroxycitronellal Dimethyl Acetal: A Technical Guide

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Compound of Interest

Compound Name: *Hydroxycitronellal dimethyl acetal*

Cat. No.: *B087012*

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An In-Depth Review for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxycitronellal dimethyl acetal, a fragrance ingredient, is considered to have a low potential for genotoxicity. This conclusion is primarily based on a read-across approach utilizing data from its structural analog, hydroxycitronellal diethyl acetal. A comprehensive evaluation of the available genotoxicity data on the diethyl acetal analog, including bacterial reverse mutation assays, in vivo micronucleus tests, and in vivo chromosomal aberration assays, has consistently shown a lack of genotoxic activity. This technical guide provides a detailed summary of these key studies, their experimental protocols, and the rationale behind the read-across approach, offering a comprehensive resource for safety and risk assessment.

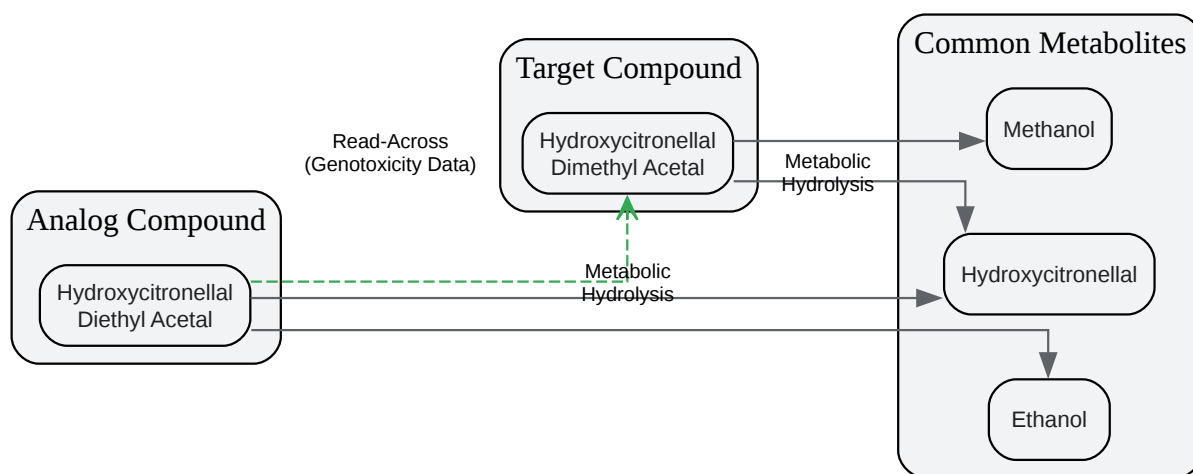
Introduction

Hydroxycitronellal dimethyl acetal (CAS No. 141-92-4) is an acetal used in the fragrance industry. As with any chemical intended for use in consumer products, a thorough evaluation of its potential to induce genetic mutations is a critical component of its safety assessment. Direct experimental data on the genotoxicity of **hydroxycitronellal dimethyl acetal** is limited. Therefore, its safety evaluation relies on the principle of read-across, a scientifically accepted method where data from a structurally and metabolically similar chemical (an analog) is used to infer the properties of the target chemical.

The primary analog used for the genotoxicity assessment of **hydroxycitronellal dimethyl acetal** is hydroxycitronellal diethyl acetal (CAS No. 7779-94-4). The structural similarity and expected common metabolic pathways provide a strong basis for this read-across approach.^[1]^[2]^[3]^[4]

Read-Across Rationale

The use of read-across from hydroxycitronellal diethyl acetal to **hydroxycitronellal dimethyl acetal** is justified by their close structural relationship. Both molecules share the same core hydroxycitronellal structure and differ only in the alcohol moiety of the acetal group (methanol for the dimethyl acetal and ethanol for the diethyl acetal). It is hypothesized that both substances will undergo similar metabolic hydrolysis to yield hydroxycitronellal and the respective alcohol (methanol or ethanol). This shared metabolic fate is a key factor in the read-across justification.



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Caption: Read-across logic from the diethyl to the dimethyl acetal.

Summary of Genotoxicity Data for the Read-Across Analog: Hydroxycitronellal Diethyl Acetal

A battery of genotoxicity tests has been conducted on hydroxycitronellal diethyl acetal, all yielding negative results. These studies, performed in accordance with international guidelines, provide robust evidence for the lack of genotoxic potential.

Assay Type	Test System	Concentrations/Doses Tested	Metabolic Activation (S9)	Results	Conclusion
Bacterial Reverse Mutation Assay (Ames Test)	Salmonella typhimurium strains TA98, TA100, TA1535, TA1537 and Escherichia coli strain WP2uvrA	Up to 5000 µg/plate	With and without	No significant increase in revertant colonies	Not Mutagenic
In Vivo Mammalian Erythrocyte Micronucleus Test	Rat bone marrow	3 dose levels (specific concentrations not publicly available)	Not Applicable (In vivo)	No significant increase in micronucleated polychromatic erythrocytes	Not Clastogenic/Aneugenic
In Vivo Mammalian Bone Marrow Chromosomal Aberration Assay	Rat	Data not publicly available	Not Applicable (In vivo)	Negative	Not Clastogenic

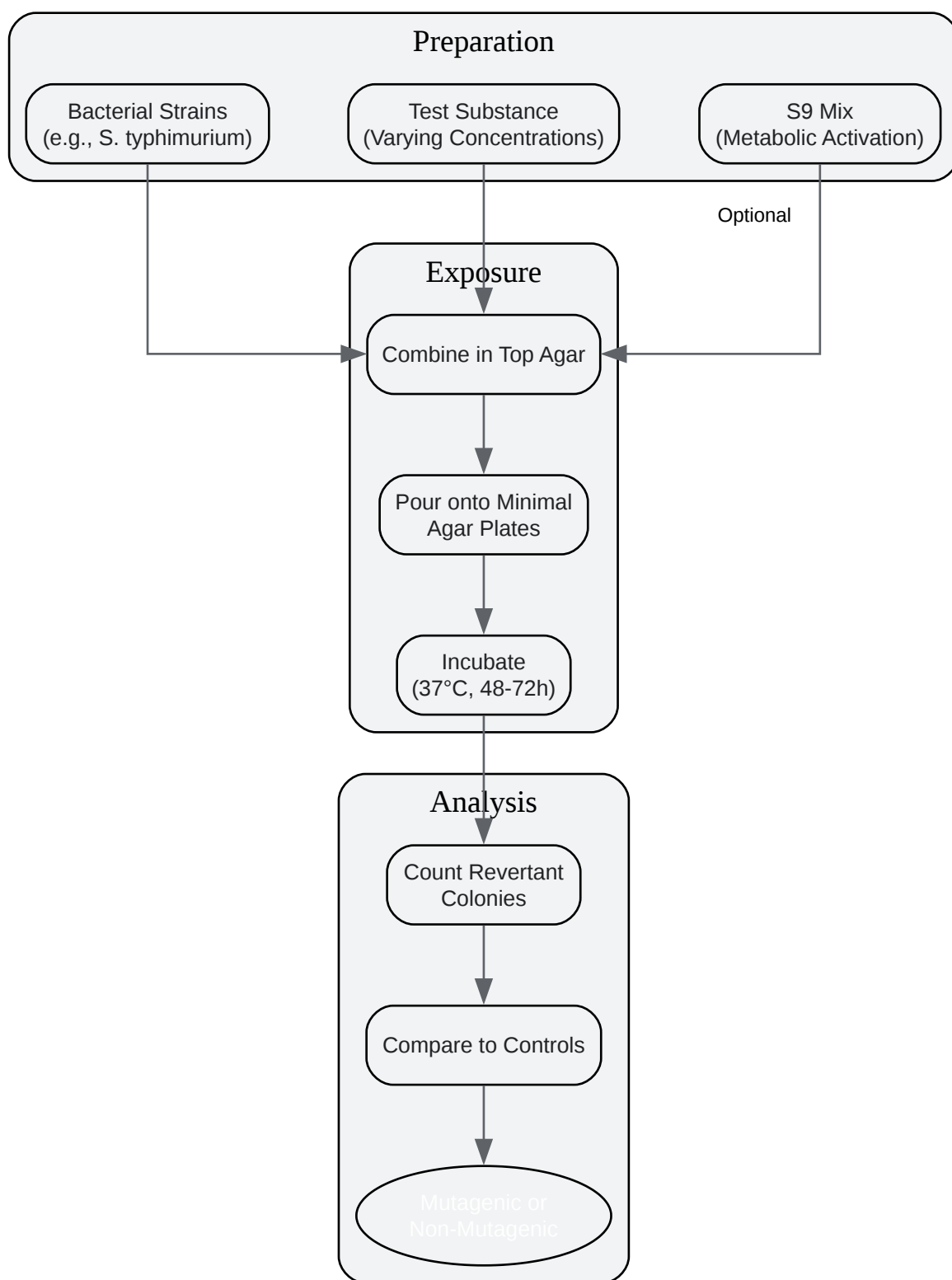
Experimental Protocols

The genotoxicity studies on hydroxycitronellal diethyl acetal were conducted following established OECD (Organisation for Economic Co-operation and Development) guidelines to ensure data quality and regulatory acceptance.

Bacterial Reverse Mutation Assay (Ames Test)

This in vitro assay evaluates the potential of a substance to induce gene mutations in bacteria.

- **Guideline:** Based on OECD Guideline 471.
- **Test System:** Histidine-requiring strains of *Salmonella typhimurium* (TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (WP2uvrA) were used. These strains are designed to detect different types of mutations (frameshift and base-pair substitutions).
- **Methodology:** The plate incorporation method was used. The test substance, bacterial tester strains, and, for specific conditions, a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver) were combined in molten top agar and poured onto minimal glucose agar plates.
- **Exposure:** Plates were incubated at 37°C for 48-72 hours.
- **Endpoint:** The number of revertant colonies (colonies that have mutated back to a state where they can synthesize the required amino acid) was counted.
- **Controls:** A vehicle control (e.g., DMSO) and known positive controls for each bacterial strain (with and without S9) were run concurrently.
- **Interpretation:** A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.



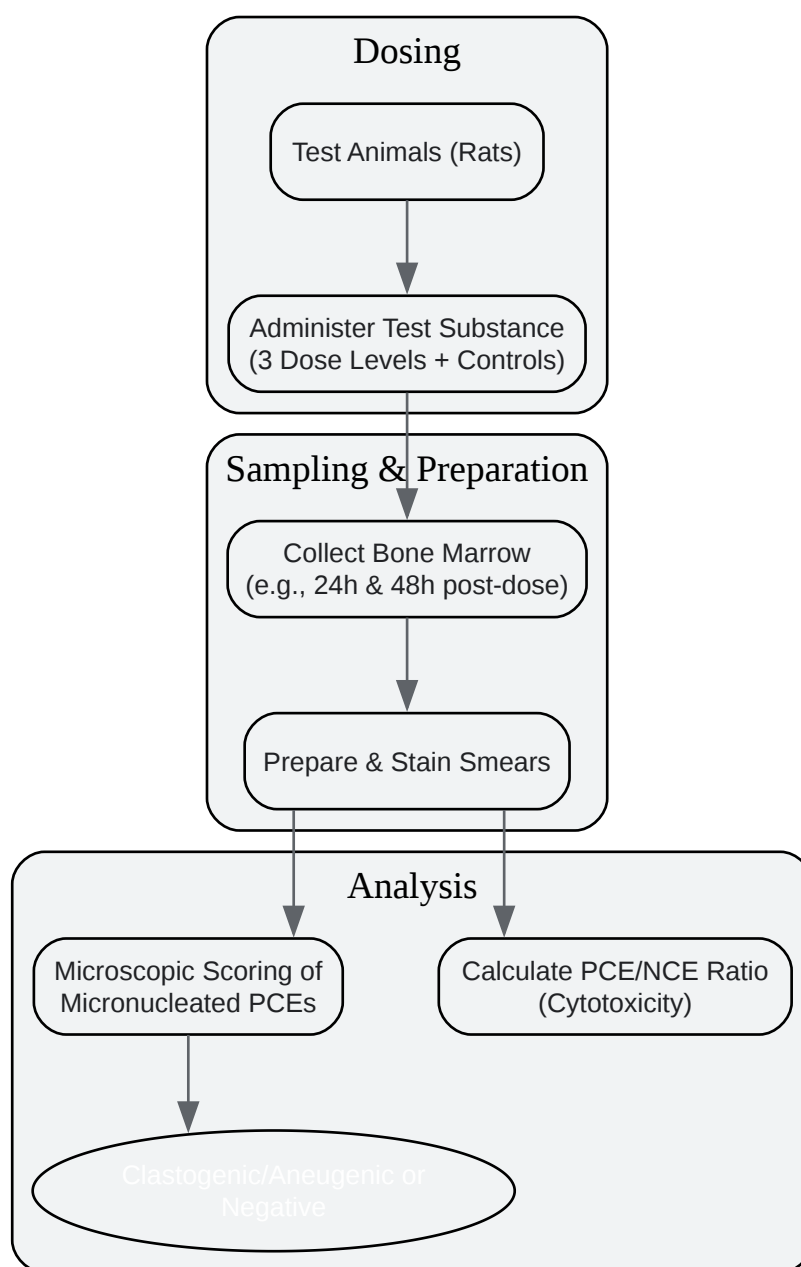
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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

In Vivo Mammalian Erythrocyte Micronucleus Test

This in vivo assay assesses the potential of a substance to cause chromosomal damage or damage to the mitotic apparatus in bone marrow erythroblasts of mammals.

- **Guideline:** Based on OECD Guideline 474.
- **Test System:** Rats were used as the test species.
- **Methodology:** The test substance was administered to the animals, typically via oral gavage or intraperitoneal injection, at three different dose levels. A concurrent vehicle control and a positive control group were also included.
- **Exposure:** Animals were typically dosed once or twice.
- **Sample Collection:** Bone marrow was collected at appropriate time points after the final administration (e.g., 24 and 48 hours) to analyze for micronuclei in newly formed erythrocytes (polychromatic erythrocytes - PCEs).
- **Endpoint:** The frequency of micronucleated polychromatic erythrocytes (MN-PCEs) was determined by microscopic analysis of stained bone marrow smears. The ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) was also calculated as a measure of cytotoxicity.
- **Interpretation:** A substance is considered positive if it induces a statistically significant, dose-dependent increase in the frequency of MN-PCEs and the results are outside the historical negative control range.



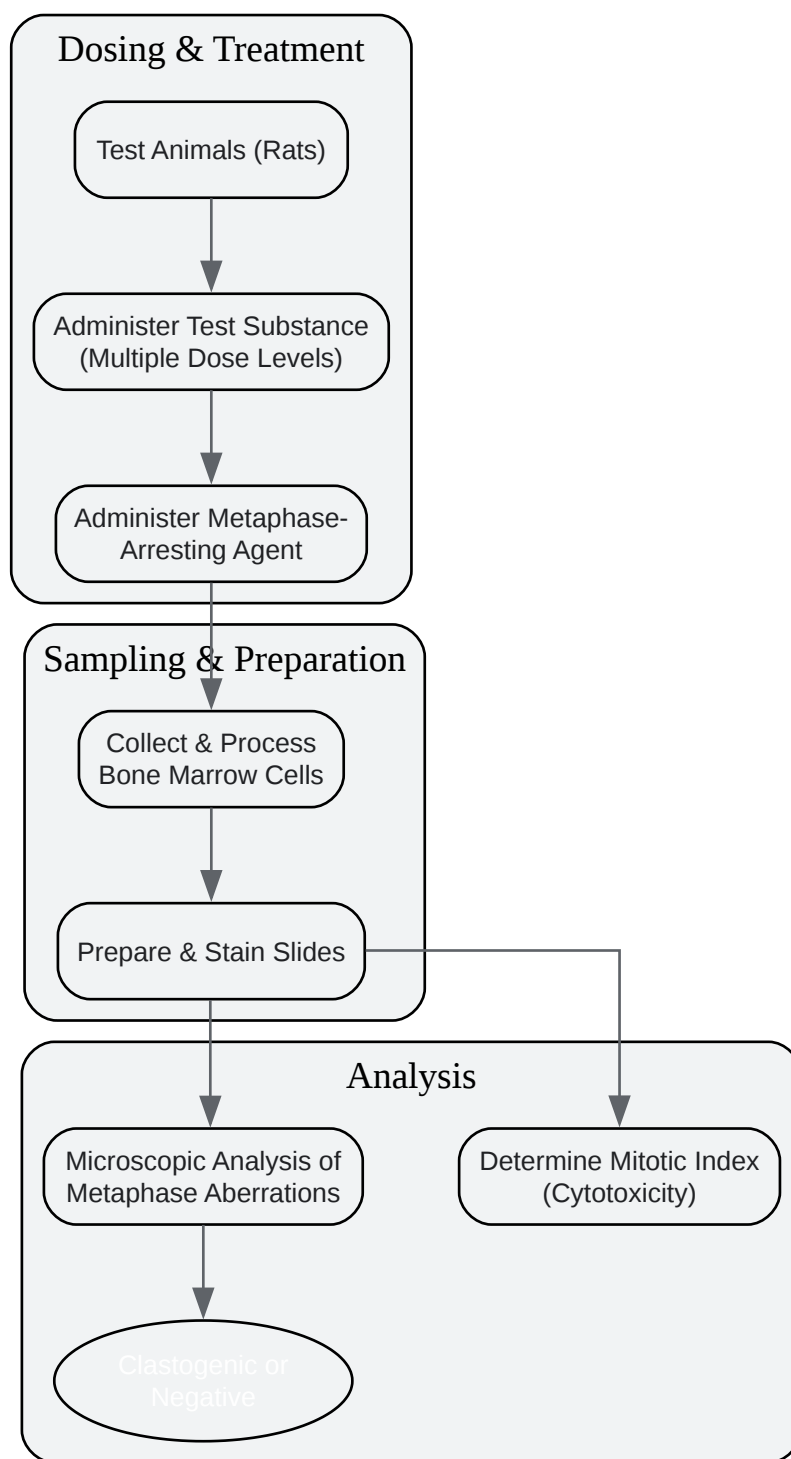
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Caption: Workflow for the In Vivo Micronucleus Test.

In Vivo Mammalian Bone Marrow Chromosomal Aberration Assay

This in vivo assay identifies substances that cause structural chromosomal aberrations in the bone marrow cells of mammals.

- Guideline: Based on OECD Guideline 475.
- Test System: Rats were used as the test species.
- Methodology: Animals were dosed with the test substance at multiple dose levels, alongside vehicle and positive control groups.
- Exposure: Prior to sacrifice, animals were treated with a metaphase-arresting agent (e.g., colchicine) to accumulate cells in metaphase.
- Sample Collection: Bone marrow cells were collected, processed, and slides were prepared for microscopic analysis.
- Endpoint: Metaphase cells were analyzed for different types of structural chromosomal aberrations (e.g., breaks, deletions, exchanges). The mitotic index was also determined as a measure of cytotoxicity.
- Interpretation: A substance is considered positive if it produces a statistically significant, dose-dependent increase in the number of cells with structural chromosomal aberrations.



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Caption: Workflow for the In Vivo Chromosomal Aberration Assay.

Conclusion

Based on a robust set of negative genotoxicity data for the read-across analog, hydroxycitronellal diethyl acetal, it is concluded that **hydroxycitronellal dimethyl acetal** is not expected to be genotoxic. The comprehensive testing battery, including assessments for gene mutation and chromosomal damage, provides strong evidence to support the safe use of **hydroxycitronellal dimethyl acetal** in consumer products at current exposure levels. The scientific rationale for the read-across is well-founded on the structural and metabolic similarities between the two molecules.

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